EML741

Description

Properties

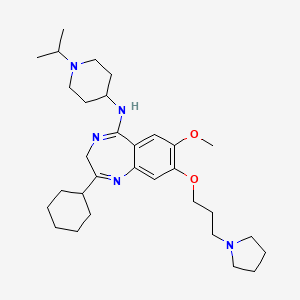

Molecular Formula |

C31H49N5O2 |

|---|---|

Molecular Weight |

523.766 |

IUPAC Name |

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-7-methoxy-8-(3-(pyrrolidin-1-yl)propoxy)-3H-benzo[e][1,4]diazepin-5-amine |

InChI |

InChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33) |

InChI Key |

CEYUGMZUIYBLTQ-UHFFFAOYSA-N |

SMILES |

COC1=C(OCCCN2CCCC2)C=C3N=C(C4CCCCC4)CN=C(NC5CCN(C(C)C)CC5)C3=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EML741; EML-741; EML 741; |

Origin of Product |

United States |

Foundational & Exploratory

EML741: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EML741 is a potent and selective inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP), with a secondary inhibitory activity against DNA methyltransferase 1 (DNMT1). Its discovery represents a successful application of scaffold hopping from a known quinazoline-based inhibitor series to a novel benzodiazepine chemotype. This strategic molecular redesign resulted in a compound with high in vitro and cellular potency, improved permeability, and low cytotoxicity. This compound serves as a valuable chemical probe for studying the biological roles of G9a/GLP and DNMT1 in various physiological and pathological processes, and as a potential starting point for the development of novel therapeutics targeting epigenetic mechanisms. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of this compound: A Scaffold Hopping Approach

The discovery of this compound was driven by the need for novel, potent, and selective inhibitors of the histone methyltransferases G9a and GLP, which are implicated in various diseases, including cancer. The development of this compound originated from the well-established class of quinazoline-based G9a/GLP inhibitors. Through a rational drug design strategy known as scaffold hopping, the quinazoline core was replaced with a 3H-benzo[e][1][2]diazepine scaffold. This modification aimed to improve the compound's physicochemical properties, such as permeability, while maintaining or enhancing its biological activity. This compound, also referred to as compound 12a in the primary literature, emerged from this effort as a lead candidate with a promising profile.[1]

The logical workflow for the discovery of this compound can be visualized as follows:

References

EML741: A Technical Guide to its Preclinical Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Refining the understanding of a novel epigenetic modulator, this technical guide provides a comprehensive overview of the currently available pharmacokinetic and safety-related data for EML741, a potent inhibitor of the G9a/GLP histone methyltransferases.

This compound, also identified as compound 12a, has emerged from a rational drug design campaign as a promising small molecule inhibitor of the G9a/G9a-like protein (GLP) complex, key enzymes in the regulation of gene expression.[1][2] This document synthesizes the preclinical, in vitro data concerning its permeability and cytotoxicity, offering a foundational resource for researchers engaged in the ongoing evaluation of this compound for therapeutic applications.

Core Pharmacokinetic and Safety Parameters

The initial characterization of this compound has focused on its in vitro properties, suggesting a favorable profile for further investigation. The available quantitative data from these preclinical studies are summarized below.

In Vitro Permeability

Evaluation of a compound's ability to traverse biological membranes is a critical early step in drug development. This compound has demonstrated improved apparent permeability in non-cell-based assays, indicating its potential for good absorption and distribution characteristics.[1][2]

| Assay Type | Result | Reference Compound |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Improved apparent permeability | Quinazoline counterpart |

| Blood-Brain Barrier-specific PAMPA (PAMPA-BBB) | Improved apparent permeability | Quinazoline counterpart |

Quantitative values for permeability coefficients (Pe) have not been made publicly available in the primary literature.

In Vitro Cytotoxicity

Early assessment of a compound's toxicity is crucial for its development trajectory. This compound has been reported to exhibit low cell toxicity, a desirable characteristic for a potential therapeutic agent.[1][2]

| Assay Type | Result |

| Cell Toxicity Assay | Low cell toxicity |

Specific IC50 values from cytotoxicity assays in various cell lines have not been detailed in the available literature.

Experimental Protocols

The following sections outline the general methodologies employed in the initial in vitro characterization of this compound. These descriptions are based on standard laboratory practices for such assays, as the detailed, compound-specific protocols from the primary research have not been published.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption and blood-brain barrier penetration.

General Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid or a mixture of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Preparation: this compound is dissolved in a suitable buffer at a known concentration to serve as the donor solution.

-

Assay Assembly: The filter plate (donor compartment) is placed on top of an acceptor plate containing a buffer solution.

-

Incubation: The donor solution containing this compound is added to the filter plate wells, and the plate sandwich is incubated for a defined period (typically several hours) at a controlled temperature.

-

Quantification: After incubation, the concentrations of this compound in both the donor and acceptor compartments are determined using an analytical method such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Pe) is calculated based on the change in concentration in the acceptor well over time.

Cytotoxicity Assay

Cytotoxicity assays are employed to determine the concentration at which a compound induces cell death.

General Protocol (e.g., MTT Assay):

-

Cell Seeding: A specific cancer cell line is seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted and added to the cells, followed by incubation for a specified duration (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and the methodologies for its evaluation, the following diagrams are provided.

References

EML741 Pharmacodynamics in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of EML741, a potent and novel inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This compound represents a significant development in epigenetic modulators, offering a unique benzodiazepine scaffold with high cellular potency and improved permeability. This document details its mechanism of action, summarizes key quantitative data from in vitro and cellular studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

This compound is a high-potency, cell-permeable inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1).[1][2] Identified as a novel chemotype, it is based on a 2-aryl-5-amino-substituted 3H-benzo[e][1][3]diazepine scaffold.[1][2] this compound demonstrates a mixed mechanism of action, acting as a substrate-competitive and a cofactor-noncompetitive inhibitor.[4][5] Notably, it also exhibits inhibitory activity against DNA methyltransferase 1 (DNMT1), suggesting a synergistic potential in reducing cell proliferation by targeting two key epigenetic silencing mechanisms.[3][6][7] Preclinical data highlight its low cellular toxicity and favorable permeability, making it a valuable tool for cancer research and a potential candidate for further development.[1][3]

Mechanism of Action and Signaling Pathway

Protein lysine methyltransferases (PKMTs) play a crucial role in regulating chromatin structure and gene transcription by catalyzing the transfer of methyl groups from S-adenosyl-l-methionine (SAM) to lysine residues on histone and non-histone proteins.[1] Specifically, G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[1][8]

This compound exerts its effect by directly inhibiting the catalytic activity of the G9a/GLP complex. Optimization of a quinazoline scaffold led to the development of the benzodiazepine-based this compound, which maintains high potency while exhibiting improved selectivity and drug-like properties.[9] The inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, which in turn reactivates the expression of silenced genes, ultimately leading to downstream effects such as the inhibition of cancer cell proliferation.[3][9]

Furthermore, this compound's ability to inhibit DNMT1 provides a dual-pronged epigenetic attack.[3][7] The synergy between G9a and DNMT1 inhibition can more effectively reverse epigenetic silencing and reduce cell proliferation.[1]

Figure 1: this compound Signaling Pathway.

Quantitative Pharmacodynamic Data

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The key quantitative metrics are summarized below.

In Vitro Enzymatic Inhibition

The inhibitory activity of this compound was assessed against its primary targets, G9a/GLP, and the secondary target, DNMT1. Kinetic studies revealed a mixed-inhibition profile for G9a/GLP.[4]

| Target Enzyme | Parameter | Value | Reference(s) |

| G9a/GLP | IC50 | 23 nM | [3][6][7][10] |

| G9a | Kd | 1.13 µM | [7][11] |

| G9a | Ki (vs. H3 peptide substrate) | 13.8 ± 1.7 nM (Competitive) | [4] |

| G9a | Ki (vs. SAM cofactor) | 3.6 ± 0.6 nM (Noncompetitive) | [4] |

| DNMT1 | IC50 | 3.1 µM | [7] |

Table 1: In Vitro Inhibitory Potency of this compound.

Cellular Activity and Properties

This compound demonstrates good cellular potency and permeability, with low associated cytotoxicity. While specific anti-proliferative IC50 values against a broad panel of cell lines are not detailed in the primary literature, its ability to inhibit proliferation has been confirmed in lines such as the MCF7 breast cancer cell line.[12]

| Parameter | Assay | Result | Reference(s) |

| Cellular Potency | H3K9me2 Reduction | Potent reduction of H3K9me2 levels in cells | [9] |

| Anti-proliferative Activity | Cell Viability Assays | Confirmed inhibition of proliferation in cancer cell lines | [3][6][12] |

| Cytotoxicity | Cellular Assays | Reported to have low cell toxicity | [1][3] |

| Permeability | PAMPA & PAMPA-BBB | Improved apparent permeability values | [1][2] |

Table 2: Summary of Cellular Pharmacodynamics and Properties of this compound.

Experimental Protocols and Workflows

The evaluation of this compound's pharmacodynamics involves a series of standard in vitro and cell-based assays. The general workflow and methodologies for key experiments are described below.

References

- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. mdpi.com [mdpi.com]

- 9. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. InvivoChem [invivochem.com]

- 12. elea.unisa.it [elea.unisa.it]

EML-741: A Representative Technical Guide to Initial Toxicity Screening

Disclaimer: The following technical guide is a representative example based on established principles of preclinical toxicology. As of the latest available information, specific toxicity data for a compound designated "EML-741" is not publicly available. This document is intended to serve as an in-depth, illustrative guide for researchers, scientists, and drug development professionals on the core methodologies and data presentation involved in the initial toxicity screening of a novel chemical entity.

Introduction

The early assessment of a drug candidate's toxicity profile is a critical component of the drug discovery and development process.[1][2] Identifying potential safety liabilities at an early stage allows for the selection of candidates with a higher probability of success, thereby reducing late-stage attrition and associated costs.[3] This guide outlines a standard workflow for the initial toxicity screening of a hypothetical compound, EML-741, encompassing both in vitro and in vivo methodologies. The presented data and protocols are representative of what would be generated in a preclinical safety evaluation.

Experimental Workflow

The initial toxicity screening of a new chemical entity typically follows a tiered approach, starting with less complex, high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates. This workflow allows for early decision-making and conserves resources.[1]

In Vitro Toxicity Assessment

In vitro toxicology assays are essential for the early evaluation of a compound's potential to cause cellular damage and are designed to identify liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity before advancing to animal testing.[2]

Cytotoxicity Profiling

Objective: To determine the concentration of EML-741 that causes a 50% reduction in cell viability (IC50) across various cell lines, providing an initial assessment of its general cellular toxicity.

Experimental Protocol:

-

Cell Lines: A panel of human cell lines was selected, including HepG2 (liver), HEK293 (kidney), and a representative cancer cell line relevant to the therapeutic target.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

EML-741 was serially diluted and added to the cells, followed by a 48-hour incubation period.

-

The MTT reagent was added, and after a further incubation, the resulting formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Data Summary:

| Cell Line | Tissue of Origin | EML-741 IC50 (µM) |

| HepG2 | Liver | 15.2 |

| HEK293 | Kidney | 28.5 |

| Target Cancer Line | - | 0.8 |

Interpretation: EML-741 demonstrates significantly higher potency against the target cancer cell line compared to the liver and kidney cell lines, suggesting a favorable preliminary therapeutic window.

Genotoxicity Assessment

Objective: To evaluate the potential of EML-741 to induce genetic mutations or chromosomal damage.

Experimental Protocol (Ames Test):

-

Principle: The bacterial reverse mutation assay (Ames test) uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. The assay measures the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesis competent state.

-

Procedure:

-

Tester strains (e.g., TA98, TA100) were exposed to various concentrations of EML-741, both with and without the addition of a mammalian metabolic activation system (S9 fraction).

-

The bacteria were plated on a minimal histidine medium.

-

After incubation, the number of revertant colonies was counted.

-

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Data Summary:

| Tester Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

Interpretation: EML-741 did not show evidence of mutagenic activity in the Ames test under the tested conditions.

In Vivo Toxicity Assessment

Following a favorable in vitro profile, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.[4]

Acute Dose Range-Finding Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of EML-741 in mice.

Experimental Protocol:

-

Animal Model: Male and female CD-1 mice were used.

-

Administration: EML-741 was administered via oral gavage at doses of 50, 150, and 500 mg/kg. A vehicle control group was also included.

-

Monitoring: Animals were observed for clinical signs of toxicity for 14 days.[5] Body weight and food consumption were recorded regularly.

-

Endpoint Analysis: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. A gross necropsy was performed, and major organs were collected for histopathological examination.

Data Summary:

| Dose (mg/kg) | Clinical Signs | Body Weight Change (Day 14) | Key Necropsy Findings |

| 0 (Vehicle) | None | +8% | No significant findings |

| 50 | None | +7% | No significant findings |

| 150 | Mild lethargy (resolved within 24h) | +5% | No significant findings |

| 500 | Significant lethargy, ruffled fur | -10% | Pale liver, enlarged spleen |

Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg. The MTD was estimated to be around 150 mg/kg. The liver and spleen were identified as potential target organs of toxicity at high doses.

Hypothetical Signaling Pathway Perturbation

To understand the potential mechanism of toxicity, it is crucial to consider how the compound might interact with off-target signaling pathways. Assuming EML-741 is a kinase inhibitor, off-target inhibition of a critical cellular kinase, such as a member of the Src family, could lead to unintended cellular consequences.

References

- 1. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Toxicology and the assessment of Reduced-Risk Products [pmiscience.com]

- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

Core Function of EML4 and the EML4-ALK Fusion Oncoprotein

An In-depth Technical Guide on the Role of EML4-ALK in Cellular Pathways

It is highly likely that "EML741" is a typographical error and the intended subject of this guide is the well-researched EML4 protein, particularly in the context of its fusion with Anaplastic Lymphoma Kinase (ALK) to form the EML4-ALK oncoprotein. This fusion is a critical driver in a subset of non-small cell lung cancer (NSCLC). This guide will focus on the cellular pathways affected by the EML4-ALK fusion protein, providing researchers, scientists, and drug development professionals with a comprehensive overview of its function, relevant quantitative data, and experimental methodologies.

Echinoderm microtubule-associated protein-like 4 (EML4) is a protein that plays a role in the formation of the mitotic spindle and the interphase microtubule network. It consists of a trimerization domain (TD) at the N-terminus and a series of WD40 repeats at the C-terminus. The TD is crucial for the self-association of EML proteins and for their binding to microtubules.

In a specific subset of NSCLC, a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene. This results in the expression of the EML4-ALK fusion protein. The fusion protein's oncogenic activity stems from the EML4-mediated trimerization, which causes constitutive activation of the ALK tyrosine kinase domain. This ligand-independent activation drives downstream signaling pathways that promote cell proliferation, survival, and transformation.

EML4-ALK Signaling Pathways

The constitutively active ALK kinase domain of the EML4-ALK fusion protein triggers several downstream signaling cascades critical for cancer development.

JAK-STAT Pathway

One of the key pathways activated by EML4-ALK is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

-

Mechanism: EML4-ALK has been shown to constitutively phosphorylate JAK2 and STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. Studies have shown that EML4-ALK silencing leads to the downregulation of STAT6 phosphorylation[1]. Expression of EML4-ALK in cell lines activates JAK2, STAT1, STAT3, STAT5, and STAT6[1]. In EML4-ALK positive cells, activated STAT6 and JAK2 colocalize with ALK[1].

-

Consequence: The aberrant activation of the JAK2-STAT pathway is essential for the development of non-small cell lung cancer driven by EML4-ALK[1].

PI3K-AKT Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another critical downstream effector of EML4-ALK.

-

Mechanism: The activated ALK kinase domain phosphorylates and activates PI3K. This leads to the activation of AKT, a serine/threonine kinase that regulates a wide range of cellular processes.

-

Consequence: Activation of the PI3K/AKT pathway in EML4-ALK positive NSCLC promotes cell survival and proliferation and can contribute to resistance to ALK inhibitors like gefitinib.

Quantitative Data Summary

The following tables summarize key quantitative data related to the EML4-ALK fusion protein.

Table 1: EML4-ALK Variants in NSCLC

| EML4-ALK Variant | Prevalence in EML4-ALK positive NSCLC | Reference |

| Variant 1 | ~33% | [2] |

| Variant 3 | ~27% | [2] |

Table 2: Impact of EML4-ALK on Cell Viability and Proliferation

| Cell Line | Experimental Condition | Effect | Reference |

| H2228 (EML4-ALK positive) | siRNA-mediated EML4-ALK knockdown | Increased apoptosis, decreased cell proliferation and DNA replication | [1] |

| HEK293 | EML4-ALK overexpression | Increased cell viability | [1] |

| H2228 | Treatment with ALK or JAK-STAT pathway inhibitors | Significantly decreased cell viability | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the study of EML4-ALK.

Detection of EML4-ALK Fusion Gene

-

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by Sanger sequencing.

-

Protocol Outline:

-

Extract total RNA from tumor tissue or cell lines.

-

Synthesize complementary DNA (cDNA) using reverse transcriptase.

-

Amplify the EML4-ALK fusion transcript using primers specific to EML4 and ALK exons.

-

Visualize the PCR product on an agarose gel.

-

Purify the PCR product and perform Sanger sequencing to confirm the fusion junction.

-

Analysis of Protein Expression and Phosphorylation

-

Method: Western Blotting.

-

Protocol Outline:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for ALK, phosphorylated ALK, STAT3, phosphorylated STAT3, etc.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Assessment of Cell Viability

-

Method: CCK-8 (Cell Counting Kit-8) Assay.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of inhibitors or other compounds.

-

After the desired incubation period, add CCK-8 solution to each well.

-

Incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Drug Development and Resistance

The critical role of EML4-ALK in driving NSCLC has led to the development of targeted ALK inhibitors.

-

First-generation inhibitor: Crizotinib

-

Second-generation inhibitors: Ceritinib, Alectinib, Brigatinib

-

Third-generation inhibitor: Lorlatinib

Despite the success of these inhibitors, acquired resistance is a significant clinical challenge. Resistance mechanisms include:

-

On-target resistance: Secondary mutations in the ALK kinase domain (e.g., G1202R) that reduce inhibitor binding. The EML4-ALK G1202R mutation can induce epithelial-mesenchymal transition (EMT) and confer resistance to ceritinib via activation of STAT3/Slug signaling[3].

-

Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling.

Conclusion

The EML4-ALK fusion oncoprotein is a key driver in a subset of NSCLC, primarily through the constitutive activation of downstream signaling pathways such as JAK-STAT and PI3K-AKT. Understanding the intricate molecular mechanisms of EML4-ALK signaling is crucial for the development of novel therapeutic strategies and for overcoming the challenge of acquired resistance to ALK inhibitors. This guide provides a foundational overview for researchers and drug development professionals working to combat this challenging disease.

References

Methodological & Application

EML741: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of EML741, a potent inhibitor of histone methyltransferases G9a and G9a-like protein (GLP). This compound also exhibits inhibitory activity against DNA methyltransferase 1 (DNMT1) at higher concentrations. This document outlines the necessary protocols for cell culture, treatment, and subsequent analysis of this compound's effects, catering to research in oncology and epigenetics.

Quantitative Data Summary

This compound demonstrates high potency against its primary targets, G9a and GLP, and also inhibits DNMT1. The following table summarizes the key in vitro inhibitory concentrations.

| Target | IC50 Value | Notes |

| G9a | 23 nM | Potent inhibitor of H3K9-specific methyltransferase.[1] |

| GLP | Not specified | High inhibition (95-98% at 10-25 µM).[1] |

| DNMT1 | 3.1 µM | Inhibits DNA methyltransferase 1 at higher concentrations.[1] |

| DNMT3a/3b | No effect | Selective over other DNA methyltransferases.[1] |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic techniques should be strictly followed to prevent contamination. Standard cell culture conditions are generally applicable.

Materials:

-

Appropriate basal medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the recommended basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency. This typically involves washing with PBS, detachment with Trypsin-EDTA, and reseeding at an appropriate density.

This compound Treatment Protocol

This compound is a cell-permeable compound with low toxicity reported in initial studies.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Complete cell culture medium

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range could be from 10 nM to 10 µM.

-

Cell Seeding: Seed cells in multi-well plates at a density appropriate for the duration of the experiment. Allow cells to adhere and resume logarithmic growth (typically overnight).

-

Treatment: Remove the existing medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

Cells seeded and treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K9me2 Levels

This protocol is to confirm the mechanism of action of this compound by assessing the levels of histone H3 lysine 9 dimethylation.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2 and anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me2 and Total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative change in H3K9me2 levels.

Visualizations

References

Application Notes and Protocols for EML741: Dosage and Administration Guide

A comprehensive search has revealed no publicly available information for a compound designated "EML741." The scientific and medical literature, as well as drug development databases, do not contain specific data pertaining to a substance with this identifier. The information that was retrieved during the search process related to other named compounds and genetic fusions, which are detailed below for contextual understanding.

It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a typographical error. For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the designation and consult internal documentation or proprietary databases.

Summary of Tangential Search Results

While no direct information on this compound was found, the search queries returned results for other therapeutic agents and biological entities. It is crucial to note that the following information is not related to "this compound" but is provided to illustrate the scope of the search.

Table 1: Summary of Unrelated Compounds and Their Dosage Information

| Compound/Target Name | Indication | Dosage and Administration Summary |

| EML4-ALK | Non-Small Cell Lung Cancer | This is a fusion oncogene, not a drug. Therapeutic strategies involve targeting the ALK kinase activity with inhibitors. |

| Adrenalin (epinephrine) | Anaphylaxis, Intraocular Surgery | Anaphylaxis: 0.3 to 0.5 mg (0.3 to 0.5 mL) intramuscularly or subcutaneously. Intraocular Surgery: Diluted solution for irrigation or intracameral injection.[1] |

| Enbrel (etanercept) | Rheumatoid Arthritis, Psoriatic Arthritis, etc. | 50 mg weekly via subcutaneous injection.[2] |

| IMDELLTRA™ (tarlatamab-dlle) | Extensive Stage Small Cell Lung Cancer | Administered as an intravenous infusion following a step-up dosing schedule to mitigate cytokine release syndrome.[3] |

Signaling Pathways of Unrelated Entities

To further illustrate the nature of the retrieved information, below are signaling pathway diagrams for entities that were identified during the search. These are provided as examples of the types of visualizations that could be created if data for this compound were available.

Caption: Example of the EML4-ALK signaling pathway in non-small cell lung cancer.[4][5][6]

Experimental Protocols (General Examples)

Detailed experimental protocols are highly specific to the compound and the research question. As no information exists for this compound, the following are generalized examples of in vitro and in vivo protocols that are commonly used in drug development. These are not specific to this compound.

Example In Vitro Protocol: Cell Viability Assay

-

Cell Culture: Plate cancer cell lines in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and calculate the IC50 value.

Example In Vivo Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in Matrigel into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth by caliper measurements every 2-3 days.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control via the specified route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Monitoring: Continue to monitor tumor volume and body weight. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: A generalized experimental workflow for preclinical drug evaluation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pi.amgen.com [pi.amgen.com]

- 4. Effects of SMYD2‐mediated EML4‐ALK methylation on the signaling pathway and growth in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. researchgate.net [researchgate.net]

Techniques for Measuring EML741 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

EML741 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a).[1][2] These enzymes play a critical role in regulating gene expression through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), modifications that are generally associated with transcriptional repression.[2] Inhibition of EHMT1/2 by this compound leads to a reduction in global H3K9me2 levels, which can reactivate silenced genes and induce downstream cellular effects, including cell cycle arrest and apoptosis in cancer cells.[2] This document provides detailed protocols for assessing the efficacy of this compound, from initial biochemical assays to cellular and downstream functional assays.

Biochemical Efficacy of this compound

The initial assessment of this compound efficacy involves determining its direct inhibitory activity on the EHMT1/2 enzymes. This is typically achieved through in vitro enzymatic assays.

Data Presentation: In Vitro Enzymatic Inhibition

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | G9a (EHMT2) | AlphaLISA | 23 ± 8[3] |

| UNC0638 | G9a (EHMT2) | Biochemical Assay | 15[4] |

| UNC0642 | G9a (EHMT2) | Biochemical Assay | <2.5[4] |

| BIX-01294 | G9a (EHMT2) | Biochemical Assay | 1700[4] |

| A-366 | G9a (EHMT2) | Biochemical Assay | 3.3[4] |

Experimental Protocol: In Vitro G9a/GLP Inhibition Assay (AlphaLISA)

This protocol is adapted from established methods for measuring G9a/GLP inhibitor potency.[3][5]

Materials:

-

Recombinant human G9a or GLP enzyme

-

S-(5'-Adenosyl)-L-methionine (SAM) cofactor

-

Biotinylated histone H3 (1-21) peptide substrate

-

Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads

-

Streptavidin Donor beads

-

AlphaLISA 5X Epigenetics Buffer

-

384-well white opaque microplates

-

This compound and other test compounds

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer. The final DMSO concentration should not exceed 1%.[6]

-

Add 2.5 µL of the diluted compounds or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a 4X solution of the G9a or GLP enzyme to each well.

-

Initiate the enzymatic reaction by adding 5 µL of a 2X solution of the biotinylated H3 peptide and SAM. The final concentrations of substrate and cofactor may need optimization but can be started at 100 nM and 15 µM, respectively.[3][5]

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Stop the reaction by adding 5 µL of the Anti-H3K9me2 AlphaLISA Acceptor beads diluted in 1X Epigenetics Buffer.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of Streptavidin Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Efficacy of this compound

Assessing the efficacy of this compound in a cellular context is crucial to determine its ability to engage its target in a physiological environment and elicit a biological response.

Data Presentation: Cellular Target Engagement and Phenotypic Effects

| Cell Line | Assay Type | Parameter Measured | This compound EC50/IC50 (µM) |

| MDA-MB-231 | In-Cell Western | H3K9me2 Levels | ~0.1 (based on similar compounds) |

| PANC-1 | Western Blot | H3K9me2 Levels | Concentration-dependent reduction |

| SH-SY5Y | Cell Viability (Trypan Blue) | Cell Number | ~1-5 (based on similar compounds) |

| SK-N-BE(2) | Cell Viability (Trypan Blue) | Cell Number | ~1-5 (based on similar compounds) |

Experimental Protocol: In-Cell Western for H3K9me2 Levels

This protocol provides a high-throughput method to quantify changes in histone methylation within cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PANC-1)

-

96-well clear-bottom black plates

-

This compound and control compounds

-

Formaldehyde (37%)

-

Triton X-100

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: anti-H3K9me2 and a normalization antibody (e.g., anti-total Histone H3 or anti-GAPDH)

-

IRDye-conjugated secondary antibodies

-

In-Cell Western imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or control compounds for 24-72 hours.

-

Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Wash the cells three times with PBS.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with primary antibodies against H3K9me2 and the normalization control, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the appropriate IRDye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an In-Cell Western imaging system.

-

Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization control. Normalize the H3K9me2 signal to the control and plot the dose-response curve to determine the IC50.

Experimental Protocol: Cell Viability Assay (Trypan Blue Exclusion)

This protocol measures the effect of this compound on cell proliferation and viability.[7]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and control compounds

-

Trypsin-EDTA

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[7]

-

At each time point, detach the cells using Trypsin-EDTA.

-

Resuspend the cells in complete medium.

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

-

Calculate the percentage of viable cells and the total cell number for each condition.

-

Plot the cell viability or cell number against the drug concentration to determine the EC50.

Downstream Functional Efficacy of this compound

Inhibition of EHMT1/2 can lead to changes in gene expression, which in turn can affect various cellular processes.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

This protocol measures changes in the expression of specific target genes known to be regulated by H3K9 methylation.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Caption: EHMT1/2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the in vitro efficacy of this compound.

Caption: Workflow for assessing the cellular efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with small molecule inhibitors in solution.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:

-

Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.

-

Optimize the DMSO concentration: While you want to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1][2] However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[2]

-

Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.

-

Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[3] Experiment with different pH values to find the optimal range for your molecule's solubility.

-

Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.

Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?

A2: The tolerance to DMSO can vary significantly between cell lines.[4] As a general guideline:

-

< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1][4]

-

0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1][5]

-

> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1][2] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.

Q3: How should I store my small molecule inhibitor stock solutions?

A3: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor.

-

Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet.[6]

-

Stock Solutions (in DMSO):

Q4: I suspect my small molecule inhibitor is degrading in my assay medium. How can I confirm this?

A4: Degradation can lead to a loss of potency and inaccurate experimental results. To confirm degradation:

-

Use HPLC analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity and stability of small molecules.[8][9] You can compare a freshly prepared sample to one that has been incubated in your assay medium for the duration of your experiment. The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.[10]

-

LC-MS/MS for identification: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) can be used to identify the degradation products.[11]

-

Perform a time-course experiment: Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.

Q5: Can freeze-thaw cycles affect the stability of my small molecule inhibitor in DMSO?

A5: Yes, repeated freeze-thaw cycles can impact the stability and concentration of your stock solution.[12][13][14]

-

Water absorption: DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened.[13] This can dilute your stock solution over time.

-

Compound degradation: For some molecules, the process of freezing and thawing can lead to degradation.[15] To mitigate these effects, it is highly recommended to aliquot your stock solution into single-use vials.[6]

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

| DMSO Concentration | General Recommendation | Cell Type Considerations |

| < 0.1% | Safest range, minimal cytotoxicity expected.[1][4] | Recommended for primary cells and sensitive cell lines.[1] |

| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[1][5] | Always include a vehicle control. |

| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines.[1][2] | Use with caution and thorough validation. |

| > 1.0% | High risk of cytotoxicity; generally not recommended.[2] | May be used in specific cases with extensive controls. |

Table 2: General Guidelines for Solvent Selection and pH Adjustment

| Parameter | Guideline | Rationale |

| Primary Solvent | 100% DMSO | For creating high-concentration stock solutions of hydrophobic compounds. |

| Aqueous Buffer pH | Test a range (e.g., pH 5.0, 6.5, 7.4) | The solubility of ionizable compounds is often pH-dependent.[3] |

| Co-solvents | Ethanol, PEG, etc. | Can be used in combination with water to improve the solubility of highly insoluble compounds. |

| Excipients | Cyclodextrins, surfactants | Can form complexes with or encapsulate the compound to enhance aqueous solubility.[16][17][18][19][20] |

Table 3: Storage Recommendations for Small Molecule Inhibitors

| Form | Storage Temperature | Duration | Important Considerations |

| Solid (Powder) | -20°C | Up to 3 years[6] | Keep desiccated to prevent hydration. |

| 4°C | Up to 2 years[6] | Check datasheet for specific recommendations. | |

| Stock Solution (in DMSO) | -20°C | Up to 1 month[6] | Aliquot into single-use vials to avoid freeze-thaw cycles.[6] |

| -80°C | Up to 6 months[6] | Use tightly sealed vials to prevent DMSO from absorbing water.[7] |

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.

-

Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO.

-

Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Visual Inspection: Visually inspect each well for signs of precipitation.

-

Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

-

Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.

-

Prepare Initial Sample (T=0):

-

Prepare a solution of your inhibitor in the desired buffer (e.g., cell culture medium) at the final working concentration.

-

Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop degradation.

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

-

-

Incubate Sample:

-

Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).

-

-

Prepare Time-Point Samples:

-

At each time point, take an aliquot of the incubated solution and process it as described in step 1.

-

-

HPLC Analysis:

-

Data Analysis:

-

Compare the peak area of the parent compound in the incubated samples to the T=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[10]

-

Visualizations

Caption: Troubleshooting workflow for compound precipitation.

Caption: Decision tree for solvent selection.

Caption: Common degradation pathways for small molecules.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 6. captivatebio.com [captivatebio.com]

- 7. enfanos.com [enfanos.com]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]

- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]

- 15. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 19. colorcon.com [colorcon.com]

- 20. jocpr.com [jocpr.com]

Technical Support Center: Managing EML4-ALK Resistance in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ALK inhibitors in cell lines expressing EML4-ALK fusion proteins. The content focuses on common resistance mechanisms and strategies to overcome them in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to ALK inhibitors in EML4-ALK positive cell lines?

Resistance to ALK tyrosine kinase inhibitors (TKIs) can be broadly categorized into two types: on-target and off-target mechanisms.

-

On-target resistance involves genetic alterations within the ALK gene itself. The most common mechanism is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with drug binding. A classic example is the L1196M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like crizotinib by creating steric hindrance.[1][2][3] Other mutations, such as G1202R, are known to cause resistance to second-generation TKIs.[4][5] Amplification of the EML4-ALK fusion gene can also lead to resistance by increasing the target protein levels beyond what the inhibitor can effectively suppress.[6]

-

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[7] This allows the cells to maintain proliferation and survival signals even when ALK is inhibited. Common bypass pathways include the activation of:

Q2: My EML4-ALK cell line is showing reduced sensitivity to crizotinib. What could be the cause?

Reduced sensitivity to crizotinib often points to the development of an acquired resistance mechanism. The most frequently observed cause in cell lines is the L1196M gatekeeper mutation in the ALK kinase domain.[2][3] This mutation substitutes a small leucine residue with a bulkier methionine, which physically blocks crizotinib from binding effectively to the ATP-binding pocket of the ALK kinase.[3] Another possibility is the activation of bypass signaling pathways, such as EGFR, which can sustain downstream signaling even when ALK is inhibited.[10]

Q3: How can I overcome resistance mediated by the L1196M mutation?

Several strategies can be employed to overcome L1196M-mediated resistance in a research setting:

-

Switch to a Next-Generation ALK Inhibitor: Second and third-generation ALK inhibitors were specifically designed to be effective against common resistance mutations. For instance, lorlatinib has demonstrated strong activity against the L1196M mutation.[13][14]

-

HSP90 Inhibition: The EML4-ALK fusion protein is a client protein of Heat Shock Protein 90 (HSP90).[15] HSP90 inhibitors, such as ganetespib, can lead to the degradation of the EML4-ALK protein, including the mutated form, thereby overcoming resistance.[6][15]

Q4: What are bypass tracks and how do I investigate them?

Bypass tracks are alternative signaling pathways that cancer cells activate to circumvent the effects of a targeted therapy.[16] If your cells are resistant to an ALK inhibitor but do not have a secondary ALK mutation, they may be using a bypass track.

To investigate this, you can:

-

Perform a Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screen of multiple activated RTKs simultaneously. A significant increase in the phosphorylation of a receptor like EGFR or MET in resistant cells compared to sensitive cells would suggest its role as a bypass mechanism.[10]

-

Western Blotting: Probe for phosphorylated and total levels of key proteins in suspected bypass pathways (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, p-AKT) in the presence and absence of the ALK inhibitor. Persistent downstream signaling (p-ERK, p-AKT) despite ALK inhibition is a hallmark of bypass track activation.[8][17]

Q5: Can combination therapy be an effective strategy in resistant cell lines?

Yes, combination therapy is a key strategy for overcoming resistance. The choice of combination depends on the resistance mechanism:

-

For Bypass Track Activation: Combine the ALK inhibitor with an inhibitor targeting the activated bypass pathway. For example, if EGFR signaling is activated, a combination of an ALK inhibitor (e.g., crizotinib) and an EGFR inhibitor (e.g., erlotinib or afatinib) can be effective.[10][18]

-

General Strategy: Combining an ALK inhibitor with an HSP90 inhibitor can be a potent strategy as it targets both the primary oncogenic driver and other signaling proteins.[15]

-

Emerging Combinations: Preclinical studies have shown that combining ALK and SRC inhibitors can have a synergistic effect and delay the development of resistance.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with EML4-ALK resistant cell lines.

| Problem | Possible Cause | Suggested Solution |

| Unexpectedly high cell viability in MTT/MTS assay after ALK inhibitor treatment. | 1. Development of a known resistance mutation (e.g., L1196M). 2. Activation of a bypass signaling pathway (e.g., EGFR, MET). 3. Incorrect drug concentration or degraded drug stock. | 1. Sequence the ALK kinase domain to check for mutations. 2. Perform a phospho-RTK array or Western blot for key bypass pathway proteins (p-EGFR, p-MET). 3. Verify the concentration and activity of your inhibitor stock. Test it on a known sensitive cell line as a positive control. |

| No secondary ALK mutation detected, but cells are still resistant. | 1. Bypass pathway activation is the likely mechanism of resistance. 2. Amplification of the EML4-ALK gene. | 1. Investigate EGFR, MET, and other potential bypass pathways using Western blotting. Test the efficacy of combination therapies (e.g., ALK inhibitor + EGFR inhibitor).[10] 2. Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the ALK gene copy number.[8] |

| Western blot shows incomplete inhibition of p-ALK after treatment. | 1. Insufficient drug concentration or incubation time. 2. The cells have a high level of EML4-ALK expression due to gene amplification. 3. The antibody is not specific or sensitive enough. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-ALK. 2. Increase the inhibitor concentration. If this fails, consider investigating gene amplification. 3. Validate your antibody using positive and negative controls. Ensure you are using a phospho-specific antibody for the correct tyrosine residue.[19] |

| Resistant cells grow much slower than the parental sensitive cells. | This is a common phenotype. The acquisition of resistance can sometimes come at the cost of a reduced proliferation rate in the absence of the drug. | This is not necessarily an issue with the experiment. Document the doubling time of both the parental and resistant cell lines. Ensure you plate the appropriate number of cells for each line to account for differences in growth rate during viability assays. |

Quantitative Data Summary

The following table summarizes hypothetical IC50 values that might be observed in EML4-ALK cell lines, illustrating the effects of resistance mechanisms.

| Cell Line | Genetic Background | Crizotinib IC50 (nM) | Lorlatinib IC50 (nM) | Crizotinib + EGFR Inhibitor IC50 (nM) |

| H3122 Parental | EML4-ALK | 50 | 10 | N/A |

| H3122-CR1 | EML4-ALK (L1196M) | >1000 | 25 | >1000 |

| H3122-CR2 | EML4-ALK (EGFR activation) | >1000 | >1000 | 75 |

IC50 values are representative and will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[20][21]

Materials:

-

Parental EML4-ALK positive cell line (e.g., H3122)

-

Complete growth medium

-

ALK inhibitor (e.g., Crizotinib)

-

DMSO (for drug stock)

-

Cell culture flasks and plates

-

MTT or similar viability assay kit

Procedure:

-

Determine Initial IC50: Perform a dose-response experiment using an MTT assay to determine the IC50 of the ALK inhibitor for the parental cell line.

-

Initial Exposure: Culture the parental cells in their complete growth medium containing the ALK inhibitor at a concentration equal to the IC50.

-

Monitor and Subculture: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells repopulate the flask (reach ~70-80% confluency), subculture them.

-

Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the inhibitor concentration by 1.5 to 2-fold.

-

Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The cells that can survive and proliferate at significantly higher drug concentrations are considered resistant.

-

Characterization:

-

Confirm the degree of resistance by performing an MTT assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates successful resistance development.[21]

-

Cryopreserve stocks of the resistant cells at various passages.

-

Analyze the resistant cells for known resistance mechanisms (e.g., ALK sequencing, phospho-RTK array).

-

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[22][23]

Materials:

-

96-well cell culture plates

-

Cells (parental and resistant)

-

Complete growth medium

-

Drug/compound for testing

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of medium.[23] Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[22]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23][24] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[22]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as required (e.g., with ALK inhibitors for a specific time). Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 8).

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the amount of target protein. Analyze both the phosphorylated and total protein levels to determine the activation status of the signaling pathway.[17]

Visualizations

Caption: EML4-ALK signaling pathways and points of therapeutic intervention.

Caption: Workflow for generating and characterizing resistant cell lines.

Caption: Logical workflow for troubleshooting ALK inhibitor resistance.

References

- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK and NSCLC: Targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A novel ALK secondary mutation and EGFR signaling cause resistance to ALK kinase inhibitors. [vivo.weill.cornell.edu]

- 10. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 12. Combination therapy can delay resistance of lung cancer cells - German Cancer Research Center [dkfz.de]

- 13. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 14. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Inhibition of the Molecular Chaperone Hsp90 Overcomes ALK Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]

- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 23. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 24. broadpharm.com [broadpharm.com]

Technical Support Center: EML4-ALK Inhibitor In Vitro Toxicity

For the user seeking to minimize the in vitro toxicity of a compound referred to as "EML741," it is important to clarify that this specific identifier does not correspond to a recognized molecule in the provided search results. However, the context of the query strongly suggests a possible typographical error and an interest in the well-characterized oncogenic fusion protein EML4-ALK , prevalent in a subset of non-small-cell lung cancers (NSCLC).

Therefore, this technical support center is designed for researchers, scientists, and drug development professionals working with inhibitors of the EML4-ALK signaling pathway. The following troubleshooting guides and FAQs address common issues encountered during in vitro experiments aimed at minimizing the toxicity of EML4-ALK targeted compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the in vitro assessment of EML4-ALK inhibitors.

Issue 1: High Cytotoxicity in EML4-ALK Negative (Wild-Type) Cell Lines

Question: My EML4-ALK inhibitor is showing significant toxicity in cell lines that do not express the EML4-ALK fusion protein. How can I troubleshoot this?

Answer:

High cytotoxicity in non-target cell lines suggests off-target effects or non-specific toxicity. Here are some steps to diagnose and mitigate this issue:

-

Possible Cause A: Poor Compound Solubility:

-

Recommendation: Aggregation of a compound due to poor solubility can lead to non-specific cellular stress and toxicity. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture media. Visually inspect for precipitates. Consider using a solubility-enhancing agent if necessary, ensuring the agent itself is not toxic at the concentration used.